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Cat. No.: B146102 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Perfluorobutylsulfonyl fluoride (NfF), also known as nonafluorobutanesulfonyl fluoride, is a

pivotal reagent in modern organic and medicinal chemistry. Since its development, rooted in

the pioneering work on electrochemical fluorination, NfF has become an indispensable tool for

the introduction of the nonafluorobutanesulfonate (nonaflate) group, a highly effective leaving

group in a variety of chemical transformations. This technical guide provides an in-depth

exploration of the discovery, history, synthesis, and physicochemical properties of

Perfluorobutylsulfonyl fluoride. It further details its critical applications, with a particular

focus on its role in facilitating the synthesis of complex molecules in the realm of drug discovery

and development. This document is intended to serve as a comprehensive resource, offering

detailed experimental protocols, tabulated quantitative data, and graphical representations of

key concepts to aid researchers in leveraging the full potential of this versatile fluorinated

compound.

Discovery and History
The journey to the widespread use of Perfluorobutylsulfonyl fluoride is intrinsically linked to

the broader history of organofluorine chemistry and the development of industrial-scale

fluorination techniques. The foundation for the synthesis of NfF was laid by the pioneering work

of Professor Joseph H. Simons at Pennsylvania State College in the 1930s.[1] Simons

developed a novel method for producing fluorocarbons known as electrochemical fluorination
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(ECF), a process that would later bear his name.[1] This groundbreaking technique involved

the electrolysis of an organic compound dissolved in anhydrous hydrogen fluoride, offering a

safer and more efficient alternative to the hazardous use of elemental fluorine.[1]

The immense potential of the Simons ECF process was recognized by the Minnesota Mining

and Manufacturing Company, now known as 3M. In 1945, 3M acquired the rights to the Simons

process and began to commercialize the production of a wide range of perfluorinated

compounds.[2] While the exact date of the first synthesis of Perfluorobutylsulfonyl fluoride is

not precisely documented in readily available literature, its production is a direct application of

the Simons ECF technology to sulfolane (tetrahydrothiophene-1,1-dioxide).[3][4] The industrial-

scale production of perfluoroalkanesulfonyl fluorides by 3M, which began in the post-World War

II era, marked a significant milestone, making these valuable reagents, including NfF,

accessible for broader research and industrial applications.[2] These compounds were initially

explored for their utility in creating fluorocarbon surfactants, pesticides, and dyes.[5]

Physicochemical and Spectral Data
Perfluorobutylsulfonyl fluoride is a colorless, volatile liquid at room temperature.[3] Its high

fluorine content imparts unique physical and chemical properties, making it a valuable reagent

in organic synthesis. A summary of its key quantitative data is presented in the table below.
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Property Value

Molecular Formula C₄F₉SO₂F

Molar Mass 302.09 g/mol [3]

Appearance Colorless liquid[3]

Boiling Point 65-66 °C[3]

Density 1.682 g/mL at 25 °C[3]

Solubility
Immiscible with water; soluble in common

organic solvents[3]

19F NMR

The spectrum displays four distinct signals

corresponding to the four unique fluorine

environments in the perfluorobutyl chain.[6]

13C NMR
Carbons bonded to fluorine exhibit complex

splitting patterns due to C-F coupling.[7]

Infrared (IR) Spectrum

Strong absorptions are observed in the 1400-

1000 cm⁻¹ region, characteristic of C-F and S-O

stretching vibrations.

Mass Spectrum

The fragmentation pattern is characterized by

the loss of fluorine atoms and fragments of the

perfluorobutyl chain.

Experimental Protocols
Laboratory-Scale Synthesis via Electrochemical
Fluorination of Sulfolane
This protocol is a synthesized procedure based on descriptions of the Simons electrochemical

fluorination process.[1][8] Caution: This process involves hazardous materials, including

anhydrous hydrogen fluoride, and should only be performed by trained personnel in a well-

ventilated fume hood with appropriate personal protective equipment.

Materials and Equipment:
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Electrochemical fluorination cell (Simons-type cell) with nickel electrodes (anode and

cathode)

Power supply capable of delivering constant current

Cooling system to maintain the cell temperature

Gas outlet connected to a trap for hydrogen gas

Sulfolane (tetrahydrothiophene-1,1-dioxide)

Anhydrous hydrogen fluoride (HF)

Separatory funnel

Distillation apparatus

Procedure:

Cell Preparation: Assemble the electrochemical fluorination cell, ensuring the nickel

electrodes are clean and properly spaced.

Electrolyte Preparation: Cool the cell to approximately 0 °C using the cooling system.

Carefully condense anhydrous hydrogen fluoride into the cell to act as both the solvent and

the fluorine source.

Addition of Starting Material: Dissolve sulfolane in a portion of the anhydrous HF to create a

stock solution. Slowly add the sulfolane solution to the electrochemical cell. The

concentration of sulfolane is typically kept low.

Electrolysis: Apply a constant current between the nickel electrodes. The voltage will typically

be in the range of 5-6 V. Hydrogen gas will be evolved at the cathode and should be safely

vented. The electrolysis is continued until the desired conversion of sulfolane is achieved.

This can be monitored by analyzing aliquots of the reaction mixture.

Work-up: After the electrolysis is complete, carefully drain the dense, fluorinated product

phase from the bottom of the cell.
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Purification: The crude product is washed with a dilute aqueous solution of sodium

bicarbonate to neutralize any remaining HF, followed by washing with water. The organic

layer is then separated and dried over a suitable drying agent (e.g., anhydrous MgSO₄).

Distillation: The dried crude product is purified by fractional distillation under atmospheric

pressure. Collect the fraction boiling at 65-66 °C, which corresponds to

Perfluorobutylsulfonyl fluoride.

Purification of Commercial Perfluorobutylsulfonyl
Fluoride
Commercial NfF is often contaminated with perfluorosulfolane. The following procedure can be

used for its purification.[3]

Materials and Equipment:

Crude Perfluorobutylsulfonyl fluoride

Potassium phosphate, dibasic (K₂HPO₄)

Potassium phosphate, tribasic (K₃PO₄)

Deionized water

Separatory funnel

Distillation apparatus

Phosphorus pentoxide (P₂O₅)

Procedure:

Aqueous Wash: Prepare a concentrated aqueous solution of K₂HPO₄ and K₃PO₄ in a 1:1

molar ratio.

Extraction: Vigorously stir the commercial NfF with the phosphate buffer solution for an

extended period (e.g., 96 hours).
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Separation: Transfer the mixture to a separatory funnel and allow the layers to separate. The

lower, denser layer is the purified NfF.

Drying and Distillation: Separate the organic layer and distill it from phosphorus pentoxide

(P₂O₅) to remove any residual water. This yields highly pure (>99%) Perfluorobutylsulfonyl
fluoride.

Applications in Drug Discovery and Development
The primary utility of Perfluorobutylsulfonyl fluoride in drug discovery stems from its role as

a precursor to nonaflates. The nonaflate group is an excellent leaving group, often compared to

the triflate group, and facilitates a wide range of cross-coupling reactions that are fundamental

to the construction of complex drug molecules.

The introduction of fluorine and fluorinated groups into drug candidates is a widely employed

strategy in medicinal chemistry to enhance various properties such as metabolic stability,

binding affinity, and bioavailability.[9]

Role in Kinase Inhibitor Synthesis
Many kinase inhibitors, a critical class of anticancer drugs, feature complex aromatic and

heteroaromatic scaffolds. The synthesis of these molecules often relies on palladium-catalyzed

cross-coupling reactions, such as the Suzuki, Stille, and Buchwald-Hartwig amination

reactions. Aryl and heteroaryl nonaflates, readily prepared from the corresponding phenols or

heteroaryl alcohols using NfF, are excellent substrates for these reactions. While a direct

synthesis of the kinase inhibitor Lapatinib using a nonaflate intermediate is not the most

common route, the principles of using such activated intermediates are central to the synthesis

of many similar molecules.[10][11]

Synthesis of the HIV Protease Inhibitor Tipranavir
While the publicly available synthetic routes for the HIV protease inhibitor Tipranavir do not

explicitly detail the use of Perfluorobutylsulfonyl fluoride, the structure of Tipranavir contains

a sulfonamide linkage to a trifluoromethyl-substituted pyridine ring.[12][13] The synthesis of

such sulfonamides often proceeds through the reaction of an amine with a sulfonyl chloride or

sulfonyl fluoride. The stability and reactivity of perfluoroalkanesulfonyl fluorides make them

attractive reagents for the construction of such functionalities in complex molecules.
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Workflow from Discovery to Application of Perfluorobutylsulfonyl Fluoride.
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Conclusion
Perfluorobutylsulfonyl fluoride, a product of mid-20th century advances in fluorine chemistry,

has evolved from an industrial chemical to a cornerstone reagent in modern synthetic

chemistry. Its utility, primarily through the formation of highly reactive nonaflate intermediates,

has significantly impacted the field of drug discovery, enabling the efficient construction of

complex molecular architectures. This guide has provided a comprehensive overview of its

history, synthesis, properties, and applications, with the aim of equipping researchers and drug

development professionals with the knowledge to effectively utilize this powerful synthetic tool.

As the demand for sophisticated and highly functionalized small molecules continues to grow,

the importance of Perfluorobutylsulfonyl fluoride in the synthetic chemist's arsenal is set to

endure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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